Bromocyclooctatetraene

Description

Properties

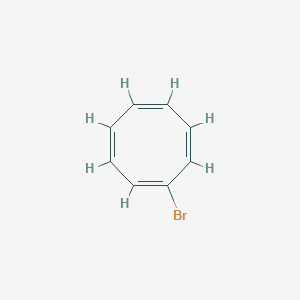

Molecular Formula |

C8H7Br |

|---|---|

Molecular Weight |

183.04 g/mol |

IUPAC Name |

bromocyclooctatetraene |

InChI |

InChI=1S/C8H7Br/c9-8-6-4-2-1-3-5-7-8/h1-7H/b2-1-,3-1?,4-2?,5-3-,6-4-,7-5?,8-6?,8-7+ |

InChI Key |

NLLQBBNCJBPICS-FXPPOMFJSA-N |

Isomeric SMILES |

C\1=C\C=C/C(=C\C=C1)/Br |

Canonical SMILES |

C1=CC=CC(=CC=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromocyclooctatetraene can be synthesized through the bromination of cyclooctatetraene. The reaction typically involves the addition of bromine (Br2) to cyclooctatetraene in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Bromocyclooctatetraene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).

Addition Reactions: The double bonds in the cyclooctatetraene ring can participate in addition reactions with reagents such as hydrogen (H2), halogens (Cl2, Br2), and hydrogen halides (HCl, HBr).

Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding epoxides or diols.

Common Reagents and Conditions:

Substitution Reactions: Typically carried out in polar solvents like water or alcohols at room temperature or slightly elevated temperatures.

Addition Reactions: Conducted in non-polar solvents such as hexane or benzene, often at room temperature or under mild heating.

Oxidation Reactions: Performed in aqueous or organic solvents under controlled temperature conditions.

Major Products:

Substitution Reactions: Formation of substituted cyclooctatetraene derivatives.

Addition Reactions: Formation of cyclooctatetraene derivatives with added halogens or hydrogen atoms.

Oxidation Reactions: Formation of epoxides, diols, or other oxidized products.

Scientific Research Applications

Bromocyclooctatetraene Applications

This compound is a brominated derivative of cyclooctatetraene, a cyclic polyene with a rich history in organic chemistry . this compound serves as a crucial building block in various scientific disciplines, including chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry

this compound is a precursor in synthesizing complex organic molecules and polymers. For example, this compound can be used to create anion-radicals through alkali metal reduction, where an excess electron is delocalized within the eight-membered ring . It is also used in the synthesis of N-butylcyclooctatetraene .

Biology

This compound is investigated for its potential biological activity and interactions with biomolecules. While specific case studies are not detailed in the search results, the general application suggests that this compound derivatives could be explored for their effects on biological systems.

Medicine

this compound is explored for its potential use in drug development and as a building block for pharmaceutical compounds.

Industry

In industry, this compound is utilized in the production of specialty chemicals and materials with unique properties.

Synthesis and Reactions

The synthesis of 4-Bromobutylcyclooctatetraene involves the bromination of butylcyclooctatetraene.

Major Products and Reaction Conditions:

- Substitution: Formation of various substituted cyclooctatetraenes.

- Oxidation: Formation of alcohols or ketones.

- Reduction: Formation of butylcyclooctatetraene.

Spectroscopic and Physical Properties

টেRaman spectroscopy, UV-Vis, and NMR are used to study the properties of cyclooctatetraene copolymers . These measurements indicate the progression of conjugation length with an increasing mole fraction of cyclooctatetraene .

Additional Applications and Research

- Polyacetylene Precursor: A Diels-Alder adduct of cyclooctatetraene and benzyne has been polymerized through ring-opening metathesis by titanium methylidene sources to produce a soluble polyacetylene precursor .

- Radical Studies: Bromo-cyclooctatetraene has been synthesized to serve as a precursor in the formation of cyclooctatetraenyl radicals . However, it has proven too difficult to keep stable for photochemical studies .

- Kinetics and Mechanisms: this compound's reaction kinetics have been studied to understand reaction mechanisms, such as its conversion to trans-8-bromostyrene .

- Copolymer Synthesis: Used in the creation of linear polyacetylene copolymers . The average conjugation length in random copolymers can be varied by changing the mole fraction of cyclooctatetraene in the copolymerization solution .

Mechanism of Action

The mechanism of action of bromocyclooctatetraene involves its interaction with molecular targets through its reactive bromine atom and the conjugated double bonds in the cyclooctatetraene ring. The bromine atom can participate in nucleophilic substitution reactions, while the double bonds can undergo addition and oxidation reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Data Tables

Q & A

Q. What are the established synthetic routes for bromocyclooctatetraene, and how can experimental reproducibility be ensured?

this compound is typically synthesized via bromination of cyclooctatetraene. A critical step involves maintaining low temperatures (−50°C) during reactions to prevent isomerization or decomposition . For reproducibility, detailed protocols must include inert atmospheres (e.g., argon), precise stoichiometric ratios (e.g., 4:1 organocopper reagent to substrate), and characterization via NMR and mass spectrometry to confirm purity .

Q. How should researchers handle this compound’s sensitivity to heat and acids during purification?

Distillation under reduced pressure at ≤35°C is essential to avoid isomerization to trans-6-bromostyrene . Acid-free environments are critical during workup; neutralization of residual base (e.g., potassium tert-butoxide) with mild proton sources (e.g., ammonium chloride) minimizes decomposition of reactive intermediates like cyclooctatrienyne .

Q. What analytical methods are optimal for characterizing this compound derivatives?

- NMR Spectroscopy : Distinguishes positional isomers (e.g., 1,3,5,7-tetrasubstituted vs. 1,2,3,4 derivatives) via coupling patterns in aromatic regions.

- Mass Spectrometry : Confirms molecular weights of air-sensitive products (e.g., aminocyclooctatetraenes) .

- Chromatography : Use silica gel columns with non-polar eluents (e.g., carbon tetrachloride) to separate this compound from polymeric byproducts .

Advanced Research Questions

Q. How can contradictory yield trends in this compound trapping reactions be resolved?

shows yields of trapped cyclooctatetraene derivatives decrease exponentially with reaction time (e.g., 20.3% at t = 0 min vs. 1.1% at t = 90 min). This suggests competing pathways:

- Primary pathway : Rapid trapping of transient cyclooctatrienyne intermediates.

- Secondary pathway : Degradation via polymerization or acid-catalyzed rearrangements. To resolve contradictions, kinetic studies (e.g., variable-temperature NMR) and computational modeling of transition states are recommended .

Q. What mechanistic insights explain the unexpected formation of (formyl cyclooctatetraene) iron tricarbonyl instead of free aldehydes?

Iron pentacarbonyl reacts with cyclooctatetraenyllithium via carbonyl insertion, forming a stabilized iron complex. Hydrolysis releases the aldehyde but leaves iron tetracarbonyl, which re-coordinates to cyclooctatetraene’s π-system, favoring complexation over free aldehyde isolation . Alternative methods (e.g., methyl formate quenching at 0°C) bypass this issue, achieving 79% aldehyde yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.